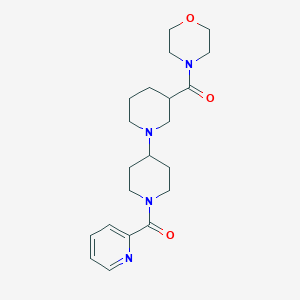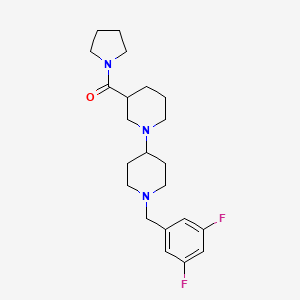![molecular formula C16H14N2O2 B5350397 1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}ethanone](/img/structure/B5350397.png)
1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}ethanone is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Mechanism of Action
The mechanism of action of 1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}ethanone is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components. Additionally, it has been suggested that this compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and reduce inflammation in animal models of inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities, making it a promising compound for further research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}ethanone. One potential direction is to investigate the potential use of this compound as an antimicrobial agent. Additionally, further research could be conducted to explore the anticancer properties of this compound and its potential use in cancer therapy. Finally, future research could focus on improving the synthesis method of this compound to increase its yield and purity.
Synthesis Methods
The synthesis of 1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}ethanone involves the reaction of 2-furylvinyl ketone with o-phenylenediamine in the presence of a catalyst. This reaction yields the desired product in good yield and purity. The synthesis of this compound has been optimized by various researchers to improve its yield and purity.
Scientific Research Applications
1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}ethanone has been extensively studied for its potential therapeutic properties. It has been found to exhibit antimicrobial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, this compound has been found to have anti-inflammatory and anticancer effects.
properties
IUPAC Name |
1-[5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)15-9-7-12(20-15)8-10-16-17-13-5-3-4-6-14(13)18(16)2/h3-10H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNNRIKJKOIERR-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C=CC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(O1)/C=C/C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26659875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350348.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5350355.png)
![8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5350360.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-propylacetamide](/img/structure/B5350365.png)
![3-methyl-7-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5350369.png)

![2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5350385.png)
![6-[(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]pyridazin-3(2H)-one](/img/structure/B5350398.png)
![N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide](/img/structure/B5350405.png)
![N-(4-acetylphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5350412.png)
![4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5350416.png)
![3-(4-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350422.png)
